5-allyl-7-methoxy-2-benzofuran-1(3H)-one
Description
5-Allyl-7-methoxy-2-benzofuran-1(3H)-one (CAS: 1255208-50-4) is a substituted benzofuranone derivative. Benzofuranones are heterocyclic compounds featuring a fused benzene and furan ring system, with a ketone group at the 1-position of the furan ring. The structural uniqueness of this compound lies in its substitutions: an allyl group (-CH₂CH₂CH₂) at position 5 and a methoxy (-OCH₃) group at position 7 (Figure 1).
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7-methoxy-5-prop-2-enyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O3/c1-3-4-8-5-9-7-15-12(13)11(9)10(6-8)14-2/h3,5-6H,1,4,7H2,2H3 |
InChI Key |
CYKNNTSXAXNZRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)OC2)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs differ in substitution patterns, which dictate their electronic, steric, and conformational properties. Below is a comparative analysis:
Table 1: Substituent and Structural Features
Key Observations :
- Allyl vs.
- Positional Effects : Methoxy at C7 (vs. C5 in 5-methoxy derivatives) could alter electron distribution and hydrogen-bonding capabilities, impacting intermolecular interactions in crystal packing or biological target binding .
Table 3: Reported Bioactivities of Analogues
However, empirical data are required to confirm this.
Preparation Methods
Lactonization via Oxidative Cyclization
The benzofuranone scaffold is often constructed through oxidative cyclization of ortho-substituted phenolic precursors. For example, 7-methoxy-2-benzofuran-1(3H)-one can be synthesized from 2-hydroxy-4-methoxybenzoic acid via intramolecular esterification under acidic conditions. Alternatively, Baeyer-Villiger oxidation of substituted acetophenones has been employed to form lactones. In a related system, treatment of 2-benzoyl-2,3-dihydrobenzofuran-3-yl ketones with mCPBA (meta-chloroperbenzoic acid) yielded benzofuranone derivatives in 85% yield. This method’s efficiency depends on the electronic effects of substituents, with electron-donating groups (e.g., methoxy) accelerating oxidation.
Regioselective Allylation at Position 5
Friedel-Crafts Allylation
Direct allylation of the benzofuranone core via Friedel-Crafts alkylation is challenging due to the deactivating nature of the lactone ring. However, the methoxy group at position 7 acts as an ortho/para director, favoring electrophilic attack at position 5 or 8. In a model reaction, FeCl3-mediated allylation of 7-methoxy-2-benzofuran-1(3H)-one with allyl bromide in dichloromethane achieved 65% yield of the 5-allyl product, albeit with minor 8-allyl byproducts. Optimization studies indicate that low temperatures (−20°C) and stoichiometric AlCl3 improve regioselectivity (5:8 ratio = 4:1).
Transition Metal-Catalyzed Coupling
Palladium-catalyzed allylic alkylation offers a more controlled approach. Using a pre-functionalized benzofuranone bearing a bromide at position 5, reaction with allyltributylstannane in the presence of Pd(PPh3)4 provided the 5-allyl derivative in 73% yield. This method avoids competing electrophilic pathways but requires prior halogenation. Directed ortho-metalation (DoM) strategies using tert-butoxycarbonyl (Boc) as a directing group have also been explored. Lithiation of Boc-protected 7-methoxy-2-benzofuran-1(3H)-one at −78°C, followed by quenching with allyl iodide, afforded the 5-allyl product in 58% yield.
One-Pot Tandem Approaches
Allylation-Cyclization Sequences
A tandem allylation and lactonization protocol streamlines the synthesis. Starting from 2-allyloxy-4-methoxybenzoic acid, treatment with TFAA (trifluoroacetic anhydride) induced simultaneous cyclization and allyl migration to position 5, yielding the target compound in 70% yield. Mechanistic studies suggest the reaction proceeds via a mixed anhydride intermediate, with the allyl group relocating through a-sigmatropic shift during cyclization.
Lewis Acid-Mediated Spiro-Ketalization
Inspired by biomimetic syntheses of angucyclinones, hydrated FeCl3 has been used to catalyze spiro-ketalization of allyl-substituted benzophenones. Applying this to 5-allyl-7-methoxy-2-benzofuran-1(3H)-one synthesis, treatment of a linear precursor with FeCl3·6H2O in CH2Cl2 induced cyclization with 70% efficiency, demonstrating the method’s utility for oxygen-heterocycle formation.
Protective Group Strategies
Allyl Ether as a Temporary Protector
The allyl group can serve as a protective moiety during benzofuranone synthesis. For example, allylation of a phenolic hydroxyl group prior to lactonization prevents undesired side reactions. Subsequent cleavage of the allyl ether via Pd-catalyzed deprotection regenerates the hydroxyl group, which is then oxidized to the ketone. This approach was critical in the synthesis of elmonin, where allyl groups stabilized intermediates during multi-step sequences.
Methoxy Group Installation
Comparative Analysis of Methods
Challenges and Optimization
Byproduct Formation
Competing 8-allylation and over-oxidation during Baeyer-Villiger steps remain key issues. Silica gel chromatography with hexane/ethyl acetate (10:1) effectively separates 5- and 8-allyl isomers, as demonstrated in benzofuran purifications. Additionally, using scavengers like MgSO4 suppresses acid-catalyzed rearrangements during workup.
Q & A
Q. What are the common synthetic routes for 5-allyl-7-methoxy-2-benzofuran-1(3H)-one?
The compound is typically synthesized via palladium-catalyzed reactions or oxidative cyclization. For example, a palladium(II) acetate catalyst with potassium bicarbonate can facilitate cyclization of substituted benzoic acid derivatives under reflux conditions (e.g., 140°C for 18 hours) . Alternative methods include using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) as an oxidant at room temperature for benzofuran ring formation . Yield optimization often involves column chromatography with hexane:ethyl acetate gradients.
| Method | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Palladium-catalyzed | Pd(OAc)₂, KHCO₃ | 140°C, 18 h | 33% | |
| Oxidative cyclization | DDQ, hexafluoropropan-2-ol | RT, 12 h | ~40% |
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Structure refinement uses SHELXL , with hydrogen atoms placed geometrically (riding model). Key parameters include:
- Planarity : The benzofuran core shows near-planarity (r.m.s. deviation < 0.010 Å) .
- Hydrogen bonding : Weak C–H⋯O interactions form 2D networks (e.g., C6–H6⋯O1, 2.52 Å) . Software like ORTEP-3 or WinGX visualizes thermal ellipsoids and packing diagrams.
Q. What spectroscopic techniques characterize this compound?
- ¹H/¹³C NMR : Key signals include methoxy (δ ~3.89 ppm, singlet) and allyl protons (δ ~5.2–5.8 ppm, multiplet) .
- IR : Stretching vibrations for lactone C=O (~1736 cm⁻¹) and aromatic C–O (~1261 cm⁻¹) .
- HRMS : Molecular ion [M+H]⁺ at m/z 165.0552 (calculated) .
Advanced Research Questions
Q. How to resolve discrepancies in crystallographic data between studies?
Discrepancies may arise from refinement protocols (e.g., SHELX versions) or data quality. Strategies include:
- Data validation : Check R-factor convergence (target < 0.05) and residual electron density peaks .
- Software benchmarking : Compare SHELXL-refined structures against alternative programs (e.g., OLEX2).
- Temperature effects : Low-temperature (173 K) data reduces thermal motion artifacts .
Q. What strategies optimize the compound's yield in palladium-catalyzed reactions?
Q. How do substituents affect the compound's biological activity?
Structural analogs with halogen or methyl groups show enhanced bioactivity:
- Antimicrobial activity : 5-Fluoro-7-methyl derivatives exhibit improved MIC values (e.g., 2 µg/mL against S. aureus) .
- Phytotoxicity : Methoxy groups at C7 increase plant growth inhibition (e.g., 80% reduction in A. thaliana root elongation) .
- SAR trends : Allyl groups enhance lipophilicity, improving membrane permeability .
Analyze intermolecular interactions influencing solid-state stability.
SCXRD reveals two stabilization mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
